molecular formula C13H16O3 B8662352 Ethyl trans-2-(3-Methoxyphenyl)cyclopropanecarboxylate

Ethyl trans-2-(3-Methoxyphenyl)cyclopropanecarboxylate

Cat. No.: B8662352
M. Wt: 220.26 g/mol
InChI Key: PJGRLHKICHVEIJ-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl trans-2-(3-Methoxyphenyl)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl (1R,2R)-2-(3-methoxyphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C13H16O3/c1-3-16-13(14)12-8-11(12)9-5-4-6-10(7-9)15-2/h4-7,11-12H,3,8H2,1-2H3/t11-,12+/m0/s1

InChI Key

PJGRLHKICHVEIJ-NWDGAFQWSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C2=CC(=CC=C2)OC

Canonical SMILES

CCOC(=O)C1CC1C2=CC(=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1-methoxy-3-vinylbenzene (3.10 g, 23.1 mmol) and dioxomethane-diheptylrhodium (4:2) (0.090 g, 0.12 mmol) in DCM (100 mL) under an atmosphere of argon at rt was added a solution of ethyl diazoacetate (1.22 mL, 11.6 mmol) in DCM (6 mL) dropwise via syringe. The reaction mixture as allowed to stir at rt for 2 h and then concentrated. The residue was purified by column chromatography to give the desired product (1.63 g) as a mixture of cis and trans isomers, along with recovered starting material (1.50 g). LCMS: (FA) ES+ 221.2 (M+1).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
dioxomethane diheptylrhodium
Quantity
0.09 g
Type
catalyst
Reaction Step One
Quantity
1.22 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

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